molecular formula C12H17NO5 B3393092 7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1824414-35-8

7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3393092
CAS No.: 1824414-35-8
M. Wt: 255.27 g/mol
InChI Key: BSTZJNFIHJNFQF-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 255897-16-6; MFCD24541712) is a bicyclic compound featuring a norbornane-like framework with a tertiary amine protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid substituent. The bicyclo[2.2.1]heptane core imposes conformational rigidity, making it a valuable scaffold for designing peptidomimetics and constrained amino acid analogues. The Boc group serves to protect the nitrogen during synthetic processes, while the 3-oxo moiety introduces additional polarity and reactivity .

This compound is synthesized via multi-step routes involving Diels-Alder cycloadditions and subsequent functionalization, as demonstrated in studies by Avenoza et al., where methyl 2-benzamidoacrylate acts as a dienophile to form the bicyclic skeleton . Its applications span medicinal chemistry, particularly in the development of protease inhibitors and thrombin inhibitors, where rigid proline analogues enhance target specificity .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTZJNFIHJNFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol

    Catalysts: Lewis acids, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its bicyclic structure allows for the introduction of different functional groups, making it suitable for creating analogues of known drugs.

Table 1: Synthesis Pathways

CompoundMethodologyReference
N-benzoyl-7-azabicyclo[2.2.1]heptaneAcylation with organolithium reagents
Conformationally restricted analogues of ABT-418Incorporation of the bicyclic skeleton
Enantiopure trans and cis derivativesRetro-Dieckmann reaction on N-Boc derivatives

Cholinergic Receptor Ligands

Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane, including this compound, exhibit potential as cholinergic receptor ligands. These compounds can be used to treat disorders related to cholinergic dysfunction, such as Alzheimer's disease.

Case Study: Cholinergic Activity

A study demonstrated that certain derivatives showed significant binding affinity to cholinergic receptors, suggesting their potential utility in therapeutic applications for cognitive enhancement or neuroprotection .

Constrained Peptide Analogues

The compound's structure allows it to act as a constrained analogue of proline, which can influence peptide conformation and stability. This property is useful in designing peptides with enhanced biological activity.

Applications in Peptide Design

Research has shown that substituting traditional amino acids with this bicyclic structure can lead to peptides with improved pharmacological profiles, potentially increasing their efficacy in therapeutic applications .

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interactions between this compound and various biological targets. These studies help predict the pharmacokinetic properties and optimize lead compounds for drug development.

Mechanism of Action

Comparison with Similar Compounds

Conformational Rigidity

The bicyclo[2.2.1]heptane core in the target compound imposes greater rigidity compared to smaller rings (e.g., azetidine in CAS 610791-07-6) or larger systems (e.g., bicyclo[4.1.0]heptane in CAS 1892678-82-8). This rigidity mimics proline’s pyrrolidine ring but with enhanced spatial constraints, reducing conformational entropy in peptide backbones .

Functional Group Positioning

The 3-oxo group introduces a ketone, absent in Ahc (CAS 1221818-81-0), enabling nucleophilic additions or hydrogen bonding in drug-receptor interactions. In contrast, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid positions the N atom at a different site, altering electronic and steric properties .

Q & A

Q. What are the primary synthetic routes for 7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid?

The compound is synthesized via cyclization of cyclohexylamine derivatives obtained from Diels–Alder adducts of C-4 unsaturated 5(4H)-oxazolones and Danishefsky’s diene. Both racemic and asymmetric strategies are employed, with tert-butoxycarbonyl (Boc) protection introduced during intermediate steps to preserve stereochemical integrity . Alternative routes involve platinum oxide-catalyzed reactions, achieving higher yields (36%) but requiring specialized catalysts .

Q. How does the bicyclic framework influence the compound’s reactivity in derivatization?

The rigid norbornane-like structure restricts conformational flexibility, enabling selective functionalization at C-2 and C-3 positions. For example, direct reduction of 2-keto intermediates with SmI2_2 yields stereospecific alcohols, while palladium-catalyzed amination allows N-heteroaryl substitutions . The Boc group enhances solubility in nonpolar solvents, facilitating purification .

Q. What are common derivatives of this compound in medicinal chemistry?

Derivatives include glutamic acid analogues (e.g., tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate), synthesized via transannular alkylation and Wittig/Michael reactions. These derivatives are explored as constrained amino acids for peptide mimetics .

Advanced Research Questions

Q. What computational methods elucidate the pyramidalization of the bicyclic amide nitrogen?

Quantum mechanical calculations (e.g., DFT) reveal that the nitrogen’s pyramidal geometry arises from steric strain in the norbornane ring. A hierarchical "bottom-up" approach models simpler systems (e.g., 7-azabicyclo[2.2.1]heptane amides) to isolate strain effects from substituent interactions. Intramolecular hydrogen bonding and electron-withdrawing groups further distort the amide bond .

Q. How do competing synthetic pathways affect enantiomeric purity?

Base-induced epimerization can invert stereochemistry at C-2, necessitating kinetic control (low temperatures, short reaction times) to preserve enantiopurity. Chiral HPLC or enzymatic resolution may be required post-synthesis to separate diastereomers formed during cyclization steps .

Q. What strategies enable site-selective functionalization for bioactive analog development?

Palladium-bisimidazol-2-ylidene catalysts mediate cross-coupling between 7-azabicyclo[2.2.1]heptane and heteroaryl halides, yielding N-substituted derivatives. Exo-face reduction of α,β-unsaturated esters (e.g., compound 25) ensures stereochemical control for bioactive analogs .

Q. How does the tert-butoxycarbonyl group impact crystallographic and spectroscopic analysis?

The bulky Boc group reduces molecular symmetry, simplifying NMR signal assignment (e.g., distinct 1^1H shifts for axial vs. equatorial protons). X-ray crystallography reveals torsional strain between the Boc carbonyl and bicyclic framework, influencing hydrogen-bonding networks .

Methodological Considerations

Q. What analytical techniques validate structural integrity during synthesis?

  • NMR: 13C^{13}\text{C} NMR identifies carbonyl resonances (Boc: ~175 ppm; carboxylic acid: ~170 ppm).
  • X-ray Diffraction: Resolves bicyclic ring puckering and nitrogen pyramidalization .
  • Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H17_{17}NO5_5: theoretical 280.12, observed 280.10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

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